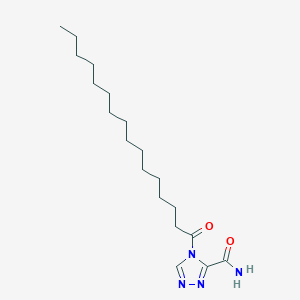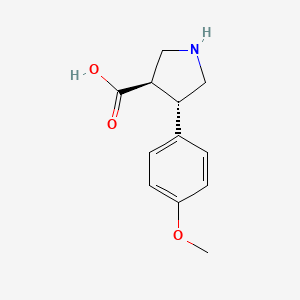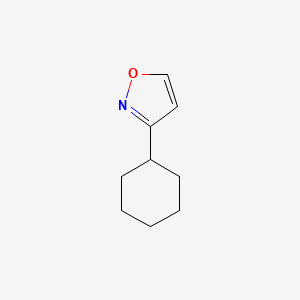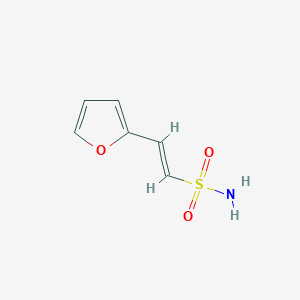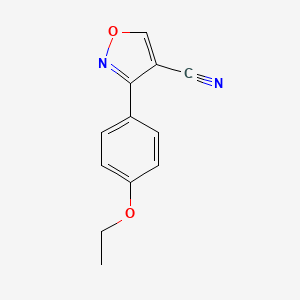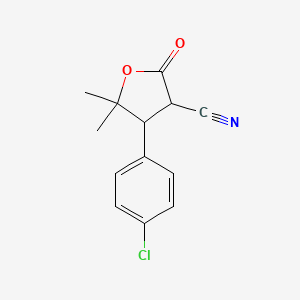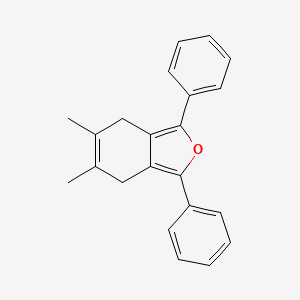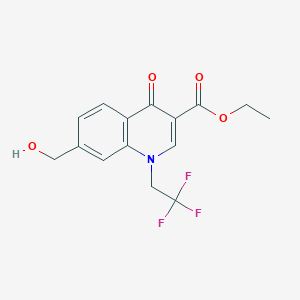![molecular formula C20H24O B12882108 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan CAS No. 62787-27-3](/img/structure/B12882108.png)
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds with a furan ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can lead to the formation of the desired dibenzofuran structure . Reductive desulfurization and other functional group modifications may be required to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify specific functional groups, potentially altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and antioxidant properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure, lacking the isopropyl and multiple methyl groups.
9-Isopropyl-6-methyl-3-pentyldibenzo[b,d]furan-1-ol: A related compound with additional functional groups, potentially exhibiting different reactivity and applications.
2,5-Dimethylfuran: Another furan derivative with distinct properties and uses.
Uniqueness
9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62787-27-3 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,2,3,4,6-pentamethyl-9-propan-2-yldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-10(2)16-9-8-11(3)19-18(16)17-14(6)12(4)13(5)15(7)20(17)21-19/h8-10H,1-7H3 |
Clé InChI |
AEIDJZNZCUEPFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C(C)C)C3=C(C(=C(C(=C3O2)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)


![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
